ethyl 4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H20ClFN2O4 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.1095630 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies and Applications
Fluorinated Pyrimidines Research : A study on the pharmacokinetics of a new fluorinated pyrimidine, 590-S (PH-FU), revealed it exhibited better therapeutic indices compared to Tegafur. The research showed a steep increase and rapid decrease in blood concentrations, with the compounds remaining in tissues for an extended period, suggesting potential for further clinical studies (Gan to kagaku ryoho. Cancer & chemotherapy, 1986).
Oral Anticancer Drug Studies : Investigations into S-1, an oral anticancer drug composed of tegafur, gimestat, and otastat potassium, aimed to improve tumor-selective toxicity of 5-FU through biochemical modulation. A late phase II clinical trial demonstrated the drug's effectiveness and tolerability in advanced gastric cancer patients, indicating its significant potential in cancer treatment research (European journal of cancer, 1998).
NMDA Receptor Antagonist Development : CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, underwent preclinical pharmacology and pharmacokinetics characterization. The study aimed to develop a translational approach to guide dose selection for clinical trials in major depressive disorder, showcasing an application of similar compounds in developing treatments for psychiatric conditions (Pharmacology Research & Perspectives, 2015).
Properties
IUPAC Name |
ethyl 4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4/c1-3-28-20(26)18-12(2)24-21(27)25-19(18)13-7-4-5-10-17(13)29-11-14-15(22)8-6-9-16(14)23/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGCYSSODOUEBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC3=C(C=CC=C3Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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